MR837

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

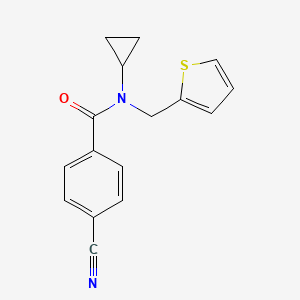

IUPAC Name |

4-cyano-N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)16(19)18(14-7-8-14)11-15-2-1-9-20-15/h1-6,9,14H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAGGMZTARRIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MR837: A Technical Guide to a Novel NSD2-PWWP1 Domain Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of MR837, a small molecule inhibitor targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase implicated in various cancers, making it a compelling target for therapeutic development.[1] this compound serves as a crucial chemical tool for elucidating the biological functions of the NSD2-PWWP1 domain and as a foundational scaffold for the development of more potent and selective inhibitors.

Core Target and Mechanism of Action

This compound is an antagonist of the NSD2-PWWP1 domain.[1][2][3] Its primary mechanism of action is the disruption of the protein-protein interaction between the N-terminal PWWP domain of NSD2 and dimethylated histone H3 at lysine 36 (H3K36me2).[1][2][4] The PWWP domain functions as a "reader" of this specific histone mark, and by blocking this interaction, this compound can modulate the localization and function of NSD2 on chromatin.[5][6]

The following diagram illustrates the inhibitory action of this compound on the NSD2-PWWP1 domain.

Caption: Mechanism of this compound action.

Quantitative Data Summary

The binding affinity and inhibitory potency of this compound and its derivatives have been characterized using various biophysical and cellular assays. The data presented below is summarized from the cited literature.

| Compound | Assay Type | Target | Value | Reference |

| This compound | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 3.4 µM | [2][4] |

| This compound | NanoBRET | NSD2-PWWP1 & H3.3 in U2OS cells | IC50 = 17.3 µM | [7] |

| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 91 ± 8 nM | [6] |

| UNC6934 | AlphaScreen | full-length NSD2 & H3K36me2 nucleosomes | IC50 = 78 ± 29 nM | [5] |

| UNC6934 | NanoBRET | NSD2-PWWP1 & H3.3 in U2OS cells | EC50 = 1.23 ± 0.25 µM | [5] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This assay quantitatively measures the binding affinity between this compound and the NSD2-PWWP1 domain.

-

Instrumentation: Biacore T200 or similar.

-

Immobilization: Recombinant human NSD2-PWWP1 protein is immobilized on a CM5 sensor chip via amine coupling.

-

Analyte: this compound or its analogs are prepared in a suitable buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 0.5%) to ensure solubility. A dilution series of the compound is prepared.

-

Assay Procedure: The compound solutions are injected over the sensor chip surface at a constant flow rate. Association and dissociation phases are monitored in real-time. A reference flow cell without immobilized protein is used for background subtraction.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

AlphaScreen Assay for Inhibition of Protein-Protein Interaction

This bead-based proximity assay is used to measure the ability of this compound to disrupt the interaction between NSD2 and H3K36me2-containing nucleosomes.

-

Reagents:

-

Biotinylated H3K36me2 semi-synthetic designer nucleosomes.

-

6xHis-tagged full-length NSD2 protein.

-

Streptavidin-coated Donor beads.

-

Anti-6xHis antibody-conjugated Acceptor beads.

-

-

Assay Buffer: A suitable buffer containing BSA and a reducing agent.

-

Procedure:

-

NSD2 protein, biotinylated nucleosomes, and a dilution series of this compound are incubated together in a microplate.

-

Streptavidin-coated Donor beads and anti-6xHis Acceptor beads are added to the wells.

-

The plate is incubated in the dark to allow for bead-protein-nucleosome complex formation.

-

The plate is read on an AlphaScreen-compatible plate reader.

-

-

Principle: In the absence of an inhibitor, the interaction between NSD2 and the nucleosome brings the Donor and Acceptor beads into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission. This compound disrupts this interaction, separating the beads and causing a decrease in the signal.

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

The following diagram illustrates the workflow of the AlphaScreen assay.

Caption: AlphaScreen experimental workflow.

NanoBRET Cellular Target Engagement Assay

This assay measures the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.

-

Reagents:

-

A plasmid encoding a NanoLuc-NSD2-PWWP1 fusion protein (donor).

-

A plasmid encoding a HaloTag-Histone H3.3 fusion protein (acceptor).

-

HaloTag NanoBRET 618 ligand (acceptor fluorophore).

-

Transfection reagent.

-

-

Procedure:

-

U2OS cells are co-transfected with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids.

-

After an expression period, the cells are harvested and plated in a multi-well plate.

-

The HaloTag ligand is added to the cells.

-

A dilution series of this compound is added to the wells.

-

The NanoLuc substrate is added to initiate the BRET reaction.

-

The plate is read on a luminometer capable of measuring both donor and acceptor emission wavelengths.

-

-

Principle: In untreated cells, the proximity of the NanoLuc donor and the HaloTag acceptor due to the NSD2-PWWP1/H3.3 interaction results in Bioluminescence Resonance Energy Transfer (BRET). This compound disrupts this interaction, leading to a decrease in the BRET signal.

-

Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the EC50 value.

Logical Relationship of this compound Development

This compound was identified through initial screening efforts and served as a starting point for the development of more potent chemical probes.[9] Structure-activity relationship (SAR) studies and structure-based design led to the optimization of the this compound scaffold, resulting in compounds like UNC6934 with significantly improved affinity and cellular activity.[9]

Caption: this compound development logical flow.

Conclusion

This compound is a valuable pharmacological tool for investigating the biological roles of the NSD2-PWWP1 domain. While its potency is moderate, it has been instrumental in validating this domain as a druggable target. The insights gained from studying this compound have paved the way for the development of highly potent and selective chemical probes, which are essential for further dissecting the complex biology of NSD2 in health and disease.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6ue6 - PWWP1 domain of NSD2 in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. mdpi.com [mdpi.com]

The Role of MR837 in Multiple Myeloma: A Technical Guide to a Novel Epigenetic Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge, particularly in high-risk patient populations. A key driver in a subset of aggressive MM is the overexpression of the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2), often resulting from the t(4;14) chromosomal translocation. NSD2 plays a critical role in oncogenesis by altering the epigenetic landscape, primarily through the dimethylation of histone H3 at lysine 36 (H3K36me2). MR837 has emerged as a small molecule inhibitor specifically targeting the PWWP1 domain of NSD2, representing a novel therapeutic strategy to counteract the oncogenic functions of NSD2. This document provides an in-depth technical overview of the role of this compound in multiple myeloma, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction to NSD2 in Multiple Myeloma

NSD2, also known as MMSET or WHSC1, is a crucial epigenetic regulator. In t(4;14)+ multiple myeloma, its overexpression leads to a global increase in H3K36me2.[1] This aberrant methylation pattern is associated with a more open chromatin state, leading to the transcriptional activation of various oncogenes and the repression of tumor suppressors.[1][2] The PWWP (Pro-Trp-Trp-Pro) domain of NSD2 is a "reader" domain that recognizes and binds to H3K36me2, thereby anchoring NSD2 to chromatin and facilitating its methyltransferase activity at specific genomic loci.[3]

This compound: A Specific Inhibitor of the NSD2-PWWP1 Interaction

This compound is a small molecule designed to competitively inhibit the interaction between the PWWP1 domain of NSD2 and its histone ligand, H3K36me2.[3] By blocking this critical protein-protein interaction, this compound disrupts the recruitment and retention of NSD2 at chromatin, thereby aiming to reverse the aberrant epigenetic modifications and transcriptional programs driven by NSD2 in multiple myeloma.[3]

Quantitative Data

While specific in vitro and in vivo efficacy data for this compound in multiple myeloma cell lines are limited in publicly available literature, data for this compound and its more potent analogue, UNC6934, in biochemical and cellular assays provide a strong rationale for this therapeutic approach. A related NSD2-PWWP1 inhibitor, NSD2-IN-1, has also been evaluated in multiple myeloma cell lines, and its data is included for context.

Table 1: Biochemical and Cellular Activity of NSD2-PWWP1 Inhibitors

| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |

| This compound | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 3.4 μM | [4] |

| NanoBRET Cellular Assay | NSD2-PWWP1 & Histone H3 | IC50 | 17.3 μM | [4] | |

| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 91 nM | [5] |

| AlphaScreen | NSD2-PWWP1 & H3K36me2 Nucleosome | IC50 | 104 nM | [5] | |

| NSD2-IN-1 | Cell Proliferation Assay | KMS11 (t(4;14)+ MM) | IC50 | 8.43 μM | |

| Cell Proliferation Assay | MM.1S (t(4;14)- MM) | IC50 | 10.95 μM |

Experimental Protocols

NSD2-PWWP1:H3K36me2 Interaction Assay (NanoBRET™)

This protocol describes a cellular assay to measure the inhibitory effect of compounds like this compound on the interaction between the NSD2-PWWP1 domain and histone H3.

Materials:

-

HEK293T cells

-

Plasmids encoding NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3

-

FuGENE® HD Transfection Reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

HaloTag® NanoBRET™ 618 Ligand

-

This compound or other test compounds

-

White, 96-well assay plates

Methodology:

-

Cell Plating: Seed HEK293T cells in 96-well plates at a density of 2 x 104 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight.

-

Transfection: Prepare a transfection mix of the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3 plasmids in Opti-MEM® with FuGENE® HD. Add the mix to the cells and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the transfected cells and incubate for 4-6 hours.

-

Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for at least 2 hours. Subsequently, add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Signal Detection: Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol outlines a general procedure to assess the effect of this compound on the viability of multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., KMS11 for t(4;14)+, MM.1S for t(4;14)-)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Methodology:

-

Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Addition: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

-

Viability Assessment:

-

MTT: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution and read absorbance at 570 nm.

-

CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and read luminescence.

-

-

Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50.

Western Blot for H3K36me2 Levels

This protocol is for assessing the impact of this compound on the global levels of H3K36me2 in multiple myeloma cells.

Materials:

-

Multiple myeloma cells

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K36me2, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Treatment: Treat multiple myeloma cells with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.

-

Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total Histone H3 signal.

Signaling Pathways and Experimental Workflows

NSD2 Signaling Pathway in t(4;14) Multiple Myeloma

The overexpression of NSD2 in t(4;14) multiple myeloma initiates a cascade of events that promote oncogenesis. The following diagram illustrates this pathway and the point of intervention for this compound.

Caption: NSD2 signaling pathway in t(4;14) multiple myeloma and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical workflow for the preclinical assessment of an NSD2-PWWP1 inhibitor like this compound in multiple myeloma.

Caption: Preclinical workflow for evaluating NSD2-PWWP1 inhibitors in multiple myeloma.

Conclusion

This compound and its analogues represent a promising new class of targeted therapies for multiple myeloma, particularly for the high-risk t(4;14) subtype. By specifically inhibiting the NSD2-PWWP1 interaction, these compounds offer a mechanism to reverse the oncogenic epigenetic programming driven by NSD2 overexpression. While further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of this compound, the existing data strongly support the continued investigation of this novel therapeutic strategy. This technical guide provides a foundational understanding of the role of this compound in multiple myeloma, offering valuable insights for researchers and drug development professionals in the field.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. oncotarget.com [oncotarget.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

MR837: A Chemical Probe for Interrogating the NSD2-PWWP1 Domain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone lysine methyltransferase that plays a critical role in chromatin regulation and gene expression. NSD2 predominantly catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36), epigenetic marks generally associated with active transcription.[1][2][3][4] Aberrant expression, amplification, or somatic mutations of NSD2 are implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it an attractive therapeutic target.[1][2][3][4] Efforts to develop inhibitors targeting the catalytic SET domain have faced challenges.[2][3][4] An alternative approach is to target the non-enzymatic domains of NSD2, such as the PWWP domains, which are crucial for its chromatin localization and function.[1][2][3]

MR837 has been identified as a small molecule inhibitor that targets the N-terminal PWWP (PWWP1) domain of NSD2.[2][5][6] It functions by blocking the protein-protein interaction between the NSD2-PWWP1 domain and its binding partner, dimethylated histone H3 lysine 36 (H3K36me2).[2][3][4] This guide provides a comprehensive overview of this compound as a chemical probe for NSD2, including its biochemical and cellular activities, detailed experimental methodologies for its characterization, and insights into the NSD2 signaling pathways it perturbs.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound's interaction with the NSD2-PWWP1 domain.

| Parameter | Value | Assay | Source |

| Binding Affinity | |||

| Dissociation Constant (Kd) | 7 µM | Surface Plasmon Resonance (SPR) | [6] |

| Dissociation Constant (Kd) | 3.4 µM | Surface Plasmon Resonance (SPR) | [7][8][9] |

| Inhibitory Concentration | |||

| IC50 (NSD2-Histone H3.3 interaction) | 17.3 µM | NanoBRET Assay (U2OS cells) | [6] |

| IC50 (Histone-lysine N-methyltransferase NSD2) | 24.67 µM | Enzymatic Assay | [6] |

| Thermal Shift | |||

| ΔTagg | 6.2 °C | Differential Scanning Light Scattering (DSLS) | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its interaction with NSD2 are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is utilized to measure the binding kinetics and affinity between this compound and the NSD2-PWWP1 domain.

-

Instrumentation: A Biacore instrument or similar is used.

-

Ligand Immobilization:

-

A sensor chip (e.g., CM5) is activated.

-

The purified recombinant NSD2-PWWP1 protein is immobilized on the sensor chip surface.

-

-

Analyte Injection:

-

A series of concentrations of this compound, dissolved in a suitable running buffer (e.g., PBS with a small percentage of DMSO), are prepared.

-

The this compound solutions are injected over the sensor chip surface.

-

-

Data Analysis:

-

The binding is monitored in real-time by detecting changes in the refractive index at the surface.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

NanoBRET™ Assay for Cellular Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is employed to quantify the engagement of this compound with the NSD2-PWWP1 domain within living cells.

-

Cell Line: U2OS cells are commonly used.

-

Plasmids:

-

A vector expressing the NSD2-PWWP1 domain fused to NanoLuc® luciferase (the energy donor).

-

A vector expressing histone H3.3 fused to HaloTag® (the energy acceptor).

-

-

Procedure:

-

U2OS cells are co-transfected with the NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 plasmids.

-

After an appropriate incubation period to allow for protein expression, the cells are treated with the HaloTag® NanoBRET™ 618 ligand, which serves as the energy acceptor.

-

The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO).

-

The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a plate reader.

-

-

Data Analysis:

-

The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

-

The IC50 value, representing the concentration of this compound that inhibits 50% of the NSD2-PWWP1-H3.3 interaction, is determined by plotting the BRET ratio against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[11]

-

Differential Scanning Fluorimetry (DSF) for Thermal Stability

DSF, also known as a thermal shift assay, is used to assess the stabilization of the NSD2-PWWP1 protein upon binding of this compound.

-

Instrumentation: A real-time PCR instrument is typically used.

-

Reagents:

-

Purified NSD2-PWWP1 protein.

-

A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange).

-

This compound dissolved in a compatible buffer.

-

-

Procedure:

-

The purified NSD2-PWWP1 protein is mixed with the fluorescent dye in the presence of either this compound or a vehicle control.

-

The temperature of the mixture is gradually increased in the real-time PCR instrument.

-

The fluorescence intensity is measured at each temperature increment.

-

-

Data Analysis:

-

As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.

-

A melting curve is generated by plotting fluorescence intensity against temperature.

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the transition.

-

The change in melting temperature (ΔTm) between the this compound-treated and control samples indicates the extent of protein stabilization.

-

AlphaScreen™ for In Vitro Interaction Inhibition

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the NSD2-PWWP1 and H3K36me2 interaction in vitro.

-

Principle: Donor and acceptor beads are brought into proximity through a biological interaction, leading to a luminescent signal.

-

Reagents:

-

Biotinylated H3K36me2 peptide.

-

GST-tagged NSD2-PWWP1 protein.

-

Streptavidin-coated donor beads.

-

Anti-GST antibody-conjugated acceptor beads.

-

-

Procedure:

-

The GST-NSD2-PWWP1 protein is incubated with the biotinylated H3K36me2 peptide in the presence of varying concentrations of this compound.

-

Streptavidin-coated donor beads and anti-GST acceptor beads are added to the mixture.

-

The plate is incubated to allow for bead-protein interactions.

-

The AlphaScreen™ signal is read on a compatible plate reader.

-

-

Data Analysis:

-

In the absence of an inhibitor, the interaction between NSD2-PWWP1 and H3K36me2 brings the donor and acceptor beads close, generating a signal.

-

This compound disrupts this interaction, leading to a decrease in the signal.

-

The IC50 value is determined from the dose-response curve of the signal versus the this compound concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving NSD2 and the experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound serves as a valuable chemical probe for investigating the biological functions of the NSD2-PWWP1 domain. Its ability to disrupt the interaction between NSD2 and H3K36me2 allows for the elucidation of NSD2's role in various cellular processes, including transcriptional regulation and oncogenesis. The development of this compound has paved the way for more potent and selective probes, such as UNC6934, further enhancing the toolkit for studying NSD2 biology. Future research can leverage this compound and its analogs to explore the therapeutic potential of targeting the NSD2-PWWP1 domain in cancers and other diseases where NSD2 is dysregulated. Additionally, these probes can be instrumental in developing novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of NSD2.

References

- 1. dovepress.com [dovepress.com]

- 2. Histone Methyltransferase MMSET/NSD2 Alters EZH2 Binding and Reprograms the Myeloma Epigenome through Global and Focal Changes in H3K36 and H3K27 Methylation | PLOS Genetics [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Overexpression of EZH2/NSD2 Histone Methyltransferase Axis Predicts Poor Prognosis and Accelerates Tumor Progression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 8. researchgate.net [researchgate.net]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epicypher.com [epicypher.com]

- 11. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

Subject: MR837 and Histone Methylation

Executive Summary

An extensive search of publicly available scientific literature, databases, and other online resources has been conducted for information regarding a compound or entity designated "MR837" in the context of histone methylation. This comprehensive search yielded no specific results for a molecule or agent with this identifier.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or generate diagrams related to "this compound" and its purported role in histone methylation. The lack of public information suggests that "this compound" may be an internal corporate identifier, a compound that has not yet been described in scientific literature, or a potential error in nomenclature.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression, chromatin structure, and cellular identity. This process, catalyzed by histone methyltransferases (HMTs) and reversed by histone demethylases (HDMs), involves the transfer of methyl groups to lysine and arginine residues on histone proteins. Aberrant histone methylation patterns are frequently associated with various diseases, including cancer, making the enzymes involved in this process attractive targets for therapeutic intervention. This guide intended to provide a comprehensive overview of a specific agent, this compound, in this context.

Findings of Literature Search

Multiple search queries were executed across a range of scientific and patent databases, including but not limited to:

-

"this compound histone methylation"

-

"this compound mechanism of action"

-

"this compound EZH2 inhibitor"

-

"this compound clinical trials"

-

"this compound" (as a standalone term)

These searches did not return any relevant documents, publications, or data pertaining to a compound or agent with the designation "this compound".

Conclusion

Without any available data, the core requirements of the requested technical guide on "this compound and histone methylation" cannot be fulfilled. It is recommended to verify the identifier "this compound" for accuracy and to ascertain if it is a publicly disclosed name. Should a different, publicly available identifier for this agent be available, a comprehensive technical guide can be compiled.

NSD2-PWWP1 domain function

An In-depth Technical Guide on the Core Function of the NSD2-PWWP1 Domain

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone lysine methyltransferase.[1] It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36), epigenetic marks generally associated with actively transcribed genes.[1][2] Aberrant expression, amplification, or mutation of NSD2 is strongly implicated in various cancers, most notably in multiple myeloma through the t(4;14) translocation and in pediatric acute lymphoblastic leukemia via hyperactivating mutations.[2][3][4]

NSD2 is a large, multi-domain protein containing a catalytic SET domain, five PHD zinc fingers, a high mobility group (HMG) box, and two Proline-Tryptophan-Tryptophan-Proline (PWWP) domains.[1][5] These non-catalytic domains, particularly the PWWP domains, are critical "reader" modules that interpret the histone code and regulate NSD2's function and localization. This guide focuses on the N-terminal PWWP domain, NSD2-PWWP1, exploring its core functions, structural basis of interaction, role in NSD2 regulation, and its emergence as a promising therapeutic target.

Core Function: A Bivalent Chromatin Reader

The primary function of the NSD2-PWWP1 domain is to act as a chromatin-recognition module. It specifically binds to the product of NSD2's own enzymatic activity, dimethylated histone H3 at lysine 36 (H3K36me2), and also to H3K36me3.[1][2][3][6] This interaction is crucial for anchoring and stabilizing the NSD2 protein at its chromatin targets.[2][3][7]

The structural basis for this recognition lies within two key features of the PWWP1 domain:

-

Aromatic Cage: A conserved hydrophobic pocket formed by the side chains of three aromatic amino acids (Y233, W236, and F266) directly engages the methylated lysine residue of the histone tail.[4][8] This cage uses cation-π and hydrophobic interactions to recognize and bind the methyl mark.

-

DNA-Binding Surface: Adjacent to the aromatic cage, the PWWP1 domain possesses a basic surface that interacts with the phosphate backbone of nucleosomal DNA.[1][2][6]

This dual-recognition capability—engaging both the histone modification and the DNA backbone simultaneously—allows for a high-affinity interaction with the nucleosome, the fundamental repeating unit of chromatin.

Regulatory Role and Functional Implications

The NSD2-PWWP1 domain's reader function is integral to regulating the broader cellular activities of the NSD2 enzyme.

-

Positive Feedback and Epigenetic Spreading: By binding to its own catalytic product (H3K36me2), the PWWP1 domain establishes a positive feedback loop. This mechanism is believed to facilitate the spreading and propagation of the H3K36me2 mark along the chromatin fiber, reinforcing the transcriptional state of target genes.[3][8]

-

Nuclear Localization: The PWWP1 domain is critical for the proper sub-nuclear localization of NSD2. Chemical or genetic disruption of the PWWP1 domain's function causes the NSD2 protein to accumulate in the nucleolus, away from its chromatin targets.[2][6][9] This phenocopies NSD2 isoforms that lack the PWWP1 domain due to cancer-associated translocations.[2][6]

-

Oncogenic Activity: The ability of NSD2 to promote cellular proliferation is compromised when the PWWP1 domain's binding to H3K36me2 is abrogated through mutations.[3] This highlights that the reader function, not just the catalytic activity, is essential for NSD2's oncogenic potential. While mutations in the PWWP1 domain can inhibit cancer cell proliferation, they have only a modest effect on global levels of H3K36me2, indicating that other domains, such as the PHD fingers, are also critical for NSD2's enzymatic activity and chromatin association.[2][4][5]

The NSD2-PWWP1 Domain as a Therapeutic Target

Given the difficulty in developing highly selective inhibitors against the catalytic SET domain of NSD2, the PWWP1 domain has emerged as an attractive alternative therapeutic target.[10][11] Antagonizing the PWWP1-H3K36me2 interaction with small molecules offers a distinct mechanism to disrupt NSD2 function. This strategy aims to delocalize NSD2 from chromatin, thereby inhibiting its gene regulatory and oncogenic activities.[2][4] Several small-molecule inhibitors have been developed that bind within the aromatic cage of the PWWP1 domain, successfully competing with the histone mark.[2][8][10][12]

Data Presentation

Table 1: Quantitative Data for NSD2-PWWP1 Inhibitors

| Compound/Inhibitor | Assay Type | Measured Value | Unit | Reference |

| MR837 (3f) | Surface Plasmon Resonance (SPR) | Kd = 3.4 | µM | [4][8] |

| UNC6934 | Surface Plasmon Resonance (SPR) | Kd = 91 | nM | [12][13] |

| UNC6934 | NanoBRET Cellular Assay | IC50 = 1.23 | µM | [12] |

| BI-9321 | TR-FRET (NSD3-PWWP1) | IC50 = 0.2 | µM | [8] |

| NSD2-IN-1 (38) | TR-FRET | IC50 = 0.11 | µM | [8][14] |

| NSD2-IN-1 (38) | Cell Proliferation (MM1S) | IC50 = 10.95 | µM | [8] |

| NSD2-PWWP1-IN-1 (31) | TR-FRET | IC50 = 0.64 | µM | [14] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is a generalized method for measuring the binding kinetics and affinity between the NSD2-PWWP1 domain and a small-molecule inhibitor.

-

Protein Immobilization:

-

A purified, recombinant human NSD2-PWWP1 domain (e.g., residues 211-350) is expressed and purified.[12]

-

The protein is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The NSD2-PWWP1 protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface until the desired immobilization level is reached.

-

Remaining active sites on the surface are deactivated by injecting ethanolamine. A reference flow cell is prepared similarly but without protein immobilization.

-

-

Binding Analysis:

-

A dilution series of the small-molecule inhibitor is prepared in a suitable running buffer (e.g., HBS-EP+).

-

Each concentration of the inhibitor is injected over the reference and protein-coated flow cells for a set association time, followed by an injection of running buffer for a set dissociation time.

-

The sensor surface is regenerated between cycles if necessary, using a pulse of a mild denaturant (e.g., Glycine-HCl).

-

-

Data Processing:

-

The response data from the reference flow cell is subtracted from the active cell to correct for bulk refractive index changes.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

NanoBRET™ Cellular Assay for Target Engagement

This protocol describes a method to measure the interaction between the NSD2-PWWP1 domain and histone H3 within live cells, and its disruption by an inhibitor.[7]

-

Cell Preparation and Transfection:

-

U2OS cells are seeded in 96-well plates.

-

After 24 hours, cells are co-transfected with two plasmids: one encoding the NSD2-PWWP1 domain fused to a NanoLuc® luciferase (the donor) and another encoding histone H3 fused to a HaloTag® (the acceptor). A 1:10 donor-to-acceptor plasmid ratio is often optimal.[7]

-

-

Labeling and Compound Treatment:

-

24 hours post-transfection, the HaloTag® is labeled by adding the fluorescent HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the media and incubating for several hours.

-

The media is replaced with fresh media containing a serial dilution of the test compound (e.g., UNC6934) or a vehicle control.[7]

-

-

BRET Measurement:

-

The NanoLuc® luciferase substrate (furimazine) is added to all wells.

-

The plate is immediately read on a luminometer capable of sequentially measuring the filtered light emissions from the donor (e.g., 460 nm) and the acceptor (e.g., >610 nm).

-

-

Data Analysis:

-

The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.

-

The data is normalized to the vehicle control, and the resulting dose-response curve is fitted using a four-parameter logistic regression to determine the IC50 value of the inhibitor.

-

Mandatory Visualizations

Caption: A diagram illustrating the positive feedback loop of the .

Caption: Experimental workflow for the NanoBRET™ cellular assay to measure protein interaction.

References

- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. biorxiv.org [biorxiv.org]

- 7. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rcsb.org [rcsb.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to MR837 in Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MR837, a small molecule inhibitor targeting the PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase frequently implicated in oncogenesis, making it a compelling target for therapeutic development. This document details the mechanism of action of this compound, provides a compilation of its biochemical and cellular activities, and outlines key experimental protocols for its use in epigenetic research.

Introduction to this compound and its Target, NSD2

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial epigenetic regulator that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1] Aberrant NSD2 activity, through overexpression, mutation, or translocation, is a known driver in various cancers, including multiple myeloma and pediatric acute lymphoblastic leukemia.[1][2] The catalytic SET domain of NSD2 has proven challenging to target with small molecule inhibitors.[2]

An alternative therapeutic strategy involves targeting the protein-protein interactions mediated by other domains of NSD2. The PWWP (Pro-Trp-Trp-Pro) domain of NSD2 specifically recognizes and binds to H3K36me2, an interaction that helps to anchor NSD2 to chromatin and propagate its methyltransferase activity.[2][3] this compound is a potent inhibitor of this interaction, effectively displacing the NSD2-PWWP1 domain from its histone mark.[2][3] By disrupting this critical protein-protein interaction, this compound provides a valuable tool to probe the function of NSD2 and a potential starting point for the development of novel anticancer therapeutics.

Mechanism of Action of this compound

This compound functions by competitively binding to the aromatic cage of the NSD2-PWWP1 domain, a region that normally recognizes and binds the dimethylated lysine 36 of histone H3 (H3K36me2).[1] This inhibition of the NSD2-PWWP1-H3K36me2 interaction disrupts the stable association of NSD2 with chromatin, thereby modulating gene expression programs controlled by NSD2.

Figure 1. Mechanism of this compound Action

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound and its optimized derivative, UNC6934. These values are crucial for designing experiments and interpreting results.

| Compound | Target | Assay Type | Value | Cell Line (if applicable) | Reference |

| This compound | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 7 ± 3 µM | N/A | [4] |

| This compound | NSD2 | Enzyme Inhibition Assay | IC50 = 24.67 µM | N/A | [5] |

| This compound | NSD2-H3.3 Interaction | Cellular Assay | IC50 = 17.3 µM | U2OS | [5] |

| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 91 ± 8 nM | N/A | [1] |

| UNC6934 | NSD2-PWWP1-H3.3 Interaction | NanoBRET PPI Assay | EC50 = 1.23 ± 0.25 µM | U2OS | [4] |

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the activity of this compound and similar inhibitors.

NanoBRET Protein-Protein Interaction (PPI) Assay

This assay is used to quantify the inhibition of the NSD2-PWWP1 interaction with histone H3 in living cells.[4][6]

Materials:

-

U2OS cells

-

Plasmids: NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3

-

Opti-MEM I Reduced Serum Medium

-

FuGENE HD Transfection Reagent

-

White, 96-well assay plates

-

HaloTag NanoBRET 618 Ligand

-

Nano-Glo Luciferase Assay Substrate

-

This compound or other inhibitors

-

Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and >610nm)

Protocol:

-

Cell Seeding: Seed U2OS cells in a 96-well white assay plate at a density of 2 x 104 cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.

-

Transfection: Prepare a transfection mix in Opti-MEM containing the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids and FuGENE HD transfection reagent according to the manufacturer's instructions. Add the transfection mix to the cells and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the compound dilutions to the transfected cells. Include a DMSO vehicle control.

-

HaloTag Labeling: Add the HaloTag NanoBRET 618 Ligand to all wells at a final concentration of 100 nM. Incubate for at least 2 hours at 37°C.

-

Substrate Addition: Prepare the Nano-Glo Luciferase Assay Substrate according to the manufacturer's protocol. Add the substrate to all wells.

-

Data Acquisition: Immediately read the plate on a luminometer, measuring both the donor (NanoLuc, ~460 nm) and acceptor (HaloTag 618, >610 nm) emission.

-

Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of this compound with NSD2 in a cellular context.[7][8][9] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

K562 or other suitable cell line

-

This compound or other inhibitors

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes or 384-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Primary antibody against NSD2

-

Secondary HRP-conjugated antibody

Protocol:

-

Cell Treatment: Treat cultured cells with various concentrations of this compound or a DMSO vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 20°C.

-

Cell Lysis: Add lysis buffer to the heated cells and incubate on ice to ensure complete lysis.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting using an anti-NSD2 antibody.

-

Data Analysis: Quantify the band intensities for NSD2 at each temperature and inhibitor concentration. Plot the fraction of soluble NSD2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the effect of this compound on the localization of NSD2 on chromatin.[10][11]

Materials:

-

Cells treated with this compound or DMSO

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication equipment

-

Anti-NSD2 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-NSD2 antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for known NSD2 target gene promoters to determine changes in NSD2 occupancy upon this compound treatment.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating this compound.

Figure 2. Experimental workflow for this compound

Figure 3. Logical flow of this compound's effect

Conclusion

This compound is a valuable chemical probe for studying the epigenetic functions of NSD2. Its ability to specifically disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2 provides a powerful tool for dissecting the role of this interaction in gene regulation and disease. The experimental protocols and data provided in this guide are intended to facilitate further research into NSD2 biology and the development of novel epigenetic therapies. As research progresses, more potent and selective derivatives of this compound, such as UNC6934, are emerging, highlighting the tractability of the NSD2-PWWP1 domain as a therapeutic target.

References

- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. A Luminescent Pull-Down Approach to Confirm NanoBRET® Protein Interaction Assays [promega.com.cn]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. rockland.com [rockland.com]

Initial Studies on MR837: A Technical Guide to a Novel NSD2-PWWP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR837 is a pioneering small-molecule inhibitor targeting the protein-protein interaction (PPI) between the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 dimethylated at lysine 36 (H3K36me2). As NSD2 is a critical oncoprotein implicated in various malignancies, including multiple myeloma and acute lymphoblastic leukemia, this compound represents a valuable chemical tool for elucidating the biological functions of the NSD2-PWWP1 domain and serves as a foundational scaffold for the development of more potent therapeutic agents.[1] This technical guide provides a comprehensive overview of the initial studies on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist of the NSD2-PWWP1 domain. It occupies the aromatic cage within the PWWP1 domain, a conserved structural motif responsible for recognizing and binding to the H3K36me2 mark on histone tails.[2] By physically blocking this interaction, this compound disrupts the recruitment and stabilization of NSD2 at specific chromatin loci.[3] This abrogation of NSD2's chromatin localization is hypothesized to modulate the expression of downstream target genes that are aberrantly regulated in NSD2-driven cancers. The initial discovery of this compound was facilitated by virtual screening and experimental validation, establishing a novel approach to targeting NSD2 beyond its catalytic SET domain.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from initial studies on this compound and its more potent derivative, UNC6934. It is important to note that variations in experimental conditions can lead to differences in measured values.[4]

| Compound | Target Domain | Assay Type | Parameter | Value | Reference |

| This compound | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 3.4 ± 0.4 µM | [5] |

| This compound | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 7 µM | [2] |

| This compound | NSD2-PWWP1 | NanoBRET Cellular Assay | IC50 | 17.3 µM | [2] |

| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 91 ± 8 nM | [5] |

| UNC6934 | NSD2-PWWP1 | AlphaScreen | IC50 | 104 ± 13 nM | [5] |

| UNC6934 | NSD2-PWWP1 | NanoBRET Cellular Assay | EC50 | 1.23 ± 0.25 µM | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of initial findings. While the primary publications provide an overview of the methods used, this section aims to delineate the methodologies for key experiments based on the available information.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

-

Objective: To determine the dissociation constant (Kd) of this compound for the NSD2-PWWP1 domain.

-

General Protocol Outline:

-

Immobilization: A biotinylated NSD2-PWWP1 protein is immobilized on a streptavidin (SA) sensor chip. A reference flow cell is left empty for background subtraction.[6]

-

Analyte Preparation: this compound is serially diluted in an appropriate buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20) containing a small percentage of DMSO to ensure solubility.[6]

-

Binding Measurement: The diluted this compound solutions are injected over the sensor chip at a constant flow rate. The change in the refractive index at the surface, indicating binding, is measured in real-time and recorded as response units (RU).

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 binding model) to calculate the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd = koff/kon) is derived.[6]

-

NanoBRET Assay for Cellular Target Engagement

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein interactions within living cells.

-

Objective: To quantify the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in a cellular context.

-

General Protocol Outline:

-

Cell Transfection: A suitable cell line (e.g., U2OS) is co-transfected with plasmids encoding for NSD2-PWWP1 fused to a NanoLuc luciferase (the energy donor) and histone H3.3 fused to a HaloTag (the energy acceptor).[5][7]

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

-

Labeling and Substrate Addition: The HaloTag is labeled with a cell-permeable fluorescent dye (the acceptor), and the NanoLuc substrate is added.

-

BRET Measurement: BRET is measured as the ratio of the light emitted by the acceptor to the light emitted by the donor. A decrease in the BRET signal indicates that the inhibitor is displacing the histone from the NSD2-PWWP1 domain.

-

Data Analysis: The dose-dependent decrease in the BRET signal is used to calculate the IC50 or EC50 value.[5][6]

-

AlphaScreen for In Vitro Inhibition

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a microplate format.

-

Objective: To measure the in vitro inhibitory potency of compounds on the NSD2-PWWP1:H3K36me2 interaction.

-

General Protocol Outline:

-

Reagent Preparation: Biotinylated H3K36me2 peptides are attached to streptavidin-coated donor beads, and a tagged NSD2-PWWP1 protein is bound to acceptor beads.

-

Inhibition Assay: The donor and acceptor bead complexes are incubated with varying concentrations of the inhibitor (e.g., this compound or its analogs).

-

Signal Detection: Upon excitation, the donor beads generate singlet oxygen, which, if in proximity, activates the acceptor beads to emit light. Disruption of the protein-peptide interaction by the inhibitor leads to a decrease in the light signal.

-

Data Analysis: The concentration-dependent decrease in the AlphaScreen signal is used to determine the IC50 value of the inhibitor.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound action on the NSD2-PWWP1 interaction.

Caption: Experimental workflow for the discovery and characterization of this compound.

Clinical Development Status

As of the current date, there is no publicly available information from official clinical trial registries indicating that this compound has entered clinical development. It is primarily considered a tool compound for research purposes.

Conclusion and Future Directions

This compound was a seminal discovery in the effort to target the non-catalytic domains of NSD2. The initial studies have successfully demonstrated its ability to bind the NSD2-PWWP1 domain and disrupt its interaction with H3K36me2 both in vitro and in cells. While its potency is modest, this compound has paved the way for the development of more advanced chemical probes, such as UNC6934, which exhibit significantly improved affinity and cellular activity.[5] Future research will likely focus on further optimizing the this compound scaffold to enhance its pharmacological properties, including potency, selectivity, and cell permeability, with the ultimate goal of developing clinically viable inhibitors of NSD2 for the treatment of associated cancers.

References

- 1. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]

Methodological & Application

MR837: Application Notes and Protocols for a Novel NSD2-PWWP1 Inhibitor

For research, scientific, and drug development professionals.

Abstract

MR837 is a small molecule inhibitor that potently targets the interaction between the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 lysine 36 dimethylation (H3K36me2).[1] Dysregulation of NSD2, a histone methyltransferase, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[1] this compound offers a valuable tool for investigating the biological functions of the NSD2-PWWP1 domain and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the use of this compound in biochemical and cellular assays.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound

| Assay Type | Target | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 7 ± 3 µM | [2] |

| Isothermal Titration Calorimetry (ITC) | NSD2-PWWP1 | Kd | 8.9 µM | [3] |

| Differential Scanning Light Scattering (DSLS) | NSD2-PWWP1 | ΔTagg | 6.2 °C | [2] |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Target Interaction | Parameter | Value | Reference |

| NanoBRET™ | U2OS | NSD2-PWWP1 / Histone H3.3 | IC50 | 17.3 µM | [4] |

| Cell Proliferation Assay | U2OS | Cell Growth | IC50 | 28.84 µM | [5] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound. NSD2, through its PWWP1 domain, recognizes and binds to H3K36me2 marks on chromatin. This interaction is crucial for the localization and function of NSD2, which in turn regulates gene expression. This compound acts by competitively binding to the PWWP1 domain of NSD2, thereby preventing its interaction with H3K36me2 and disrupting its downstream signaling.

Caption: Mechanism of this compound in disrupting the NSD2-PWWP1 and H3K36me2 interaction.

Experimental Protocols

In Vitro Binding Assays

This protocol outlines the procedure to measure the binding affinity of this compound to the NSD2-PWWP1 domain.

Workflow Diagram:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound binding to NSD2-PWWP1.

Materials:

-

Purified recombinant NSD2-PWWP1 protein

-

This compound compound

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Immobilization of NSD2-PWWP1:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the NSD2-PWWP1 protein solution (typically 50-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 to 100 µM). A DMSO concentration of 0.5% may be used to improve solubility.[2]

-

Inject the this compound solutions over the immobilized NSD2-PWWP1 surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the change in resonance units (RU) to measure binding.

-

After each injection, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

-

Plot the steady-state binding response against the concentration of this compound.

-

Fit the data to a 1:1 binding model to determine the dissociation constant (Kd).

-

Cellular Target Engagement Assay

This protocol describes a method to quantify the engagement of this compound with the NSD2-PWWP1 domain in live cells.

Workflow Diagram:

Caption: Workflow for the NanoBRET™ assay to measure this compound target engagement in cells.

Materials:

-

U2OS cell line

-

Expression vectors for NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3

-

Transfection reagent

-

White, opaque 96-well cell culture plates

-

This compound compound

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Substrate

-

Plate reader capable of measuring luminescence at two wavelengths

Procedure:

-

Cell Transfection:

-

Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor) expression vectors at a 1:10 ratio.[6]

-

-

Cell Plating and Labeling:

-

24 hours post-transfection, plate the cells into 96-well plates.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Add the this compound dilutions to the cells and incubate for a specified period (e.g., 2 hours).

-

-

BRET Measurement:

-

Add the Nano-Glo® Substrate to the wells.

-

Immediately measure the luminescence at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~618 nm).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

-

Plot the NanoBRET™ ratio against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Formulation for In Vivo Studies

For in vivo experiments, this compound can be formulated as follows. It is recommended to prepare the working solution fresh on the day of use.[7]

Protocol 1:

-

Prepare a stock solution of this compound in DMSO.

-

Add PEG300, Tween-80, and Saline in a volumetric ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

-

Ensure complete dissolution; sonication or gentle heating may be applied if necessary.[7]

Protocol 2:

-

Prepare a stock solution of this compound in DMSO.

-

Add 20% SBE-β-CD in Saline to achieve a final DMSO concentration of 10%.[7]

Protocol 3:

-

Prepare a stock solution of this compound in DMSO.

-

Add Corn Oil to achieve a final DMSO concentration of 10%.[7]

Solubility:

-

In the above formulations, this compound is soluble at ≥ 2.5 mg/mL (8.85 mM).[7]

-

In DMSO: ≥10 mg/mL.[4]

-

In Ethanol: ≥10 mg/mL.[4]

Storage:

-

Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and applications. Always follow standard laboratory safety procedures. This product is for research use only and is not intended for human or veterinary use.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vitro Assay Setup of MR837, an NSD2-PWWP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR837 is a small molecule inhibitor that targets the PWWP1 domain of the nuclear receptor-binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1.[1] NSD2 is a histone methyltransferase that predominantly catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1] Aberrant NSD2 activity, through genetic translocations such as t(4;14) in multiple myeloma or activating mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma and some forms of acute lymphoblastic leukemia.[1] this compound acts by binding to the PWWP1 domain of NSD2, thereby blocking its interaction with histone H3 tails, specifically the H3K36me2 mark.[1] This disruption of the protein-protein interaction (PPI) presents a promising therapeutic strategy to counteract the oncogenic functions of NSD2.

These application notes provide a comprehensive guide for the in vitro characterization of this compound and similar molecules. The protocols detailed herein cover biochemical assays to determine binding affinity and inhibitory activity, cell-based assays to confirm target engagement and to assess the functional consequences of NSD2-PWWP1 inhibition in relevant cancer cell lines.

Data Presentation: Quantitative Summary of this compound and Other NSD2-PWWP1 Inhibitors

The following table summarizes key quantitative data for this compound and other relevant NSD2-PWWP1 inhibitors to facilitate comparison.

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Cell Line | Reference(s) |

| This compound | NSD2-PWWP1 | SPR | 3,400 ± 400 | - | - | [2] |

| UNC6934 | NSD2-PWWP1 | SPR | 91 ± 8 | - | - | [3][4] |

| UNC6934 | NSD2-PWWP1 | AlphaScreen | - | 104 ± 13 | - | [3][4] |

| NSD2-PWWP1-IN-1 | NSD2-PWWP1 | - | - | 110 | - | [5] |

| (Rac)-NSD2-PWWP1-IN-4 | NSD2-PWWP1 | - | 150 | 210 | - | [5] |

| NSD2-PWWP1-IN-2 | NSD2-PWWP1 | - | - | 1,490 | - | [5][6] |

| NSD2-PWWP1-IN-3 | NSD2-PWWP1 | - | - | 8,050 | - | [5][7] |

Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Experimental Workflow

NSD2 Signaling Pathway and Point of Intervention for this compound

Caption: Mechanism of this compound action on the NSD2 signaling pathway.

Experimental Workflow for In Vitro Characterization of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cell-Based Assays Using MR837

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR837 is a cell-permeable small molecule inhibitor that targets the PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that predominantly catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2).[1][3] This epigenetic modification plays a crucial role in transcriptional regulation and DNA repair.[1] Aberrant NSD2 activity, often due to translocation t(4;14) or activating mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia.[1][3][4]

This compound functions by blocking the protein-protein interaction between the NSD2-PWWP1 domain and H3K36me2-modified histones.[1] This disruption of NSD2's "reader" function can modulate gene expression and cellular processes that are dependent on NSD2's chromatin localization. These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and similar NSD2-PWWP1 inhibitors.

Mechanism of Action: Targeting the NSD2-PWWP1 Interaction

The NSD2 protein contains multiple domains that regulate its function, including a catalytic SET domain and several chromatin-binding "reader" domains, such as the PWWP domains. The PWWP1 domain specifically recognizes and binds to H3K36me2, a histone mark associated with active transcription. This interaction is crucial for the recruitment and stabilization of NSD2 at specific chromatin locations, thereby influencing gene expression programs that contribute to oncogenesis.

This compound competitively binds to the aromatic cage of the NSD2-PWWP1 domain, a pocket that normally accommodates the methylated lysine of histone H3.[4][5] By occupying this site, this compound prevents the engagement of NSD2 with its chromatin targets, leading to a downstream modulation of gene transcription and cellular phenotype.

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro Binding and Inhibition Data for this compound

| Assay Type | Target | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | NSD2 PWWP1 Domain | Kd | 7 µM | [2] |

| Isothermal Titration Calorimetry (ITC) | NSD2-PWWP1 | Kd | 3.4 µM | [5] |

| AlphaScreen | NSD2-PWWP1 vs. H3K36me2 peptide | IC50 | 17.3 µM | [2] |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| NanoBRET | U2OS | IC50 | 17.3 µM | [2] |

| Cell Proliferation | KMS-11 (Multiple Myeloma) | IC50 | Not reported for this compound, but related compounds show activity in the low µM range. | [5] |

| Cell Proliferation | RS4;11 (Acute Lymphoblastic Leukemia) | IC50 | Not reported for this compound, but related compounds show activity in the low µM range. | [5] |

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as those derived from multiple myeloma (e.g., KMS-11) and acute lymphoblastic leukemia (e.g., RS4;11).

Materials:

-

Cancer cell lines (e.g., KMS-11, RS4;11)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader with luminescence detection capabilities

Protocol:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix the contents by orbital shaking for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings of the compound-treated wells to the vehicle-treated control wells.

-

Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This assay measures the direct binding of this compound to the NSD2-PWWP1 domain in living cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

U2OS cells (or other suitable cell line)

-